Enalkiren

Description

Properties

IUPAC Name |

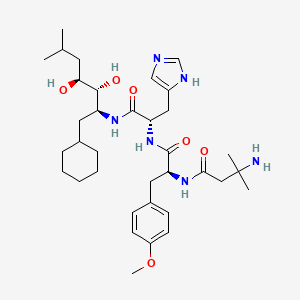

3-amino-N-[(2S)-1-[[(2S)-1-[[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H56N6O6/c1-22(2)15-30(42)32(44)27(16-23-9-7-6-8-10-23)40-34(46)29(18-25-20-37-21-38-25)41-33(45)28(39-31(43)19-35(3,4)36)17-24-11-13-26(47-5)14-12-24/h11-14,20-23,27-30,32,42,44H,6-10,15-19,36H2,1-5H3,(H,37,38)(H,39,43)(H,40,46)(H,41,45)/t27-,28-,29-,30-,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXVERRYBYGQJZ-WRPDIKACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(C(CC1CCCCC1)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=C(C=C3)OC)NC(=O)CC(C)(C)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]([C@@H]([C@H](CC1CCCCC1)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=C(C=C3)OC)NC(=O)CC(C)(C)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H56N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10150282 | |

| Record name | Enalkiren | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

656.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113082-98-7 | |

| Record name | Enalkiren | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113082-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Enalkiren [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113082987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enalkiren | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03395 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Enalkiren | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENALKIREN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0U7YZ42Z47 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Enalkiren's Mechanism of Action in the Renin-Angiotensin System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enalkiren is a potent and specific, first-generation dipeptide inhibitor of the enzyme renin. It acts at the initial and rate-limiting step of the Renin-Angiotensin System (RAS), a critical pathway in the regulation of blood pressure and fluid and electrolyte balance. By mimicking the transition state of angiotensinogen, the natural substrate for renin, this compound competitively inhibits the conversion of angiotensinogen to angiotensin I. This targeted action leads to a dose-dependent reduction in plasma renin activity (PRA), consequently decreasing the production of angiotensin II, a potent vasoconstrictor. Clinical investigations have demonstrated that intravenous administration of this compound effectively lowers blood pressure in hypertensive patients and elicits beneficial hemodynamic effects in individuals with congestive heart failure. However, its clinical development was ultimately halted due to poor oral bioavailability, a challenge common to early peptide-based renin inhibitors. This guide provides a detailed technical overview of this compound's mechanism of action, supported by quantitative data from key studies, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Mechanism of Action: Direct Renin Inhibition

The Renin-Angiotensin System is a hormonal cascade that plays a pivotal role in cardiovascular homeostasis. The system is initiated by the release of renin from the juxtaglomerular cells of the kidney in response to stimuli such as decreased renal perfusion pressure, reduced sodium delivery to the distal tubule, and sympathetic nervous system activation.

This compound, with the systematic name (2S)-N-[(2R,3S)-1-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutyl]-(2-methylpropyl)amino]-3-cyclohexyl-1-oxopropan-2-yl]-2-(1H-imidazol-5-yl)butanediamide, is a dipeptide analogue that acts as a direct and competitive inhibitor of renin.[1][2] Its chemical structure is designed to mimic the transition state of the cleavage of angiotensinogen by renin, allowing it to bind with high affinity to the active site of the enzyme. This binding prevents renin from catalyzing the conversion of angiotensinogen to angiotensin I, the first and rate-limiting step in the RAS cascade.

The inhibition of renin by this compound leads to a significant, dose-dependent decrease in plasma renin activity (PRA).[2] Consequently, the production of angiotensin I and its subsequent conversion to the potent vasoconstrictor angiotensin II are suppressed. The reduction in angiotensin II levels results in vasodilation, reduced aldosterone secretion, and decreased sodium and water retention, all of which contribute to a lowering of blood pressure.

Signaling Pathway

The following diagram illustrates the Renin-Angiotensin System and the point of intervention by this compound.

Quantitative Data

The following tables summarize the key quantitative data regarding the inhibitory potency and clinical efficacy of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Species/System |

| IC50 | 14 nmol/L | Human Renin |

Table 2: Dose-Dependent Effects of Intravenous this compound on Plasma Renin Activity (PRA) and Angiotensin II in Hypertensive Patients

| Dose (mg/kg) | Change in PRA | Change in Angiotensin II | Study Population |

| < 0.1 | Marked Suppression | Dose-related suppression | Normotensive and Hypertensive Volunteers[1][2] |

| 0.3 | Significant Suppression | Significant Suppression | Hypertensive Patients[1][2] |

| 1.2 | Significant and Prolonged Suppression | Significant Suppression | Hypertensive Patients[1][2][3] |

Table 3: Hemodynamic Effects of Intravenous this compound in Patients with Congestive Heart Failure

| Parameter | Baseline (Mean ± SD) | Post-Enalkiren (1.0 mg/kg) (Mean ± SD) | p-value |

| Cardiac Index (L/min/m²) | 2.0 ± 0.3 | 2.3 ± 0.1 | < 0.01 to 0.05 |

| Stroke Volume Index (mL/m²) | 26 ± 3 | 34 ± 4 | < 0.01 to 0.05 |

| Left Ventricular Filling Pressure (mmHg) | 31 ± 3 | 25 ± 3 | < 0.01 to 0.05 |

| Mean Right Atrial Pressure (mmHg) | 15 ± 1 | 13 ± 2 | < 0.01 to 0.05 |

| Heart Rate (beats/min) | 78 ± 5 | 72 ± 6 | < 0.01 to 0.05 |

| Systemic Vascular Resistance (dynes·s·cm⁻⁵) | 2199 ± 594 | 1339 ± 230 | < 0.01 to 0.05 |

| Data from a study in 9 patients with chronic congestive heart failure.[4] |

Table 4: Antihypertensive Efficacy of Intravenous this compound in Hypertensive Patients

| Dose (mg/kg) | Systolic Blood Pressure Reduction (mmHg) | Diastolic Blood Pressure Reduction (mmHg) | Study Population |

| 0.3 | Statistically significant reductions | Statistically significant reductions | 32 inpatients with essential hypertension[3] |

| 1.2 | Statistically significant reductions | Statistically significant reductions | 32 inpatients with essential hypertension[3] |

Experimental Protocols

Clinical Trial Methodology for Antihypertensive Efficacy

The following provides a generalized protocol based on published studies of this compound in hypertensive patients.[3]

Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.

Patient Population:

-

Inclusion Criteria: Adult male and female inpatients with a diagnosis of essential hypertension. Specific blood pressure criteria (e.g., diastolic blood pressure between 95 and 115 mmHg) after a washout period from previous antihypertensive medications.

-

Exclusion Criteria: Secondary hypertension, significant renal or hepatic impairment, history of stroke or myocardial infarction within the preceding 6 months, and contraindications to renin inhibitors.

Treatment Protocol:

-

Dietary Control: Patients are maintained on a controlled sodium diet (e.g., 60 mEq/day) for a specified period before and during the study.

-

Randomization: Patients are randomly assigned to one of the treatment groups (e.g., placebo, this compound 0.1 mg/kg q.i.d., this compound 0.3 mg/kg q.i.d., or this compound 1.2 mg/kg quotid.).

-

Drug Administration: this compound or placebo is administered as an intravenous infusion over a specified duration (e.g., every 6 hours) for a defined treatment period (e.g., 1 week). Placebo infusions are used to maintain the blind.

Monitoring and Assessments:

-

Blood Pressure: Measured periodically using 24-hour automated monitoring equipment.

-

Plasma Renin Activity (PRA) and Angiotensin II: Blood samples are collected at baseline and at specified time points during and after the infusion period for the determination of PRA and angiotensin II levels.

-

Safety Assessments: Monitoring of adverse events, clinical laboratory tests (hematology, chemistry), and vital signs.

Data Analysis: Statistical analysis is performed to compare the changes in blood pressure, PRA, and angiotensin II levels from baseline between the this compound treatment groups and the placebo group.

Experimental Workflow Diagram:

Plasma Renin Activity (PRA) Assay by Radioimmunoassay (RIA)

The following is a generalized protocol for the determination of PRA by RIA, a common method used in the evaluation of renin inhibitors.

Principle: This assay measures the rate of angiotensin I generation from endogenous angiotensinogen by renin in a plasma sample. The generated angiotensin I is then quantified using a competitive radioimmunoassay.

Materials:

-

Blood collection tubes containing EDTA.

-

Refrigerated centrifuge.

-

Incubator or water bath (37°C).

-

Ice bath.

-

pH meter.

-

Radioimmunoassay kit for Angiotensin I (containing ¹²⁵I-labeled Angiotensin I, Angiotensin I antibody, and standards).

-

Gamma counter.

-

Inhibitors of angiotensin converting enzyme (ACE) and angiotensinases (e.g., dimercaprol, 8-hydroxyquinoline).

Protocol:

-

Sample Collection and Preparation:

-

Collect venous blood into pre-chilled EDTA tubes.

-

Immediately centrifuge at 4°C to separate the plasma.

-

Store plasma frozen at -20°C or lower until analysis.

-

-

Angiotensin I Generation:

-

Thaw plasma samples on ice.

-

For each sample, prepare two aliquots. One will be incubated at 37°C (for renin activity), and the other at 4°C (as a blank to measure baseline Angiotensin I).

-

Add inhibitors of ACE and angiotensinases to both aliquots.

-

Adjust the pH of the plasma to the optimal range for renin activity (typically pH 5.5-6.0).

-

Incubate the "activity" aliquot at 37°C for a fixed period (e.g., 1.5 to 3 hours).

-

Simultaneously, incubate the "blank" aliquot at 4°C for the same duration.

-

Stop the enzymatic reaction by placing the tubes on ice.

-

-

Radioimmunoassay:

-

Perform a competitive RIA on both the "activity" and "blank" plasma samples according to the kit manufacturer's instructions. This typically involves:

-

Incubating the plasma sample (or standard) with a specific antibody to Angiotensin I.

-

Adding a known amount of ¹²⁵I-labeled Angiotensin I, which competes with the unlabeled Angiotensin I in the sample for binding to the antibody.

-

Separating the antibody-bound from the free ¹²⁵I-labeled Angiotensin I (e.g., using charcoal dextran or a second antibody).

-

Measuring the radioactivity of the antibody-bound fraction using a gamma counter.

-

-

-

Calculation:

-

Generate a standard curve by plotting the radioactivity of the standards against their known concentrations.

-

Determine the concentration of Angiotensin I in both the 37°C and 4°C incubated samples from the standard curve.

-

Calculate the PRA, expressed as nanograms of Angiotensin I generated per milliliter of plasma per hour (ng/mL/h), by subtracting the Angiotensin I concentration of the 4°C sample from the 37°C sample and dividing by the incubation time.

-

Assay Workflow Diagram:

References

- 1. Radioimmunoassay of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical pharmacology of this compound, a novel, dipeptide renin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prolonged duration of blood pressure response to this compound, the novel dipeptide renin inhibitor, in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hemodynamic effects of renin inhibition by this compound in chronic congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

Enalkiren: A Technical Guide to a Pioneering Dipeptide Renin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Enalkiren, a potent dipeptide inhibitor of the human renin enzyme. This compound was a significant early development in the quest for direct renin inhibitors as a therapeutic strategy for hypertension. This document consolidates key data from preclinical and clinical investigations, offering insights into its mechanism of action, pharmacokinetics, and pharmacodynamics.

Chemical Structure and Properties

This compound, also known as A-64662, is a synthetic dipeptide analogue that mimics the transition state of the cleavage of angiotensinogen by renin.[1] Its chemical structure is characterized by a dipeptide core with modifications designed to enhance potency and stability.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (2S)-N-((2S,4S,5S)-5-amino-4-hydroxy-2-isopropyl-7-methyl-8-phenyloctanoyl)-3-(1H-imidazol-4-yl)-N-((S)-1-phenylethyl)alaninamide | |

| Molecular Formula | C35H56N6O6 | [2] |

| Molecular Weight | 656.87 g/mol | [2] |

| CAS Number | 113082-98-7 | [2] |

| Synonyms | A-64662, A 64662, A64662 | [2] |

| Appearance | Not specified in literature | |

| Solubility | Not specified in literature |

Mechanism of Action: Targeting the Rate-Limiting Step of the RAAS

This compound is a direct competitive inhibitor of renin, the aspartyl protease that catalyzes the first and rate-limiting step of the renin-angiotensin-aldosterone system (RAAS).[3] By binding to the active site of renin, this compound prevents the conversion of angiotensinogen to angiotensin I, thereby reducing the downstream production of the potent vasoconstrictor angiotensin II and subsequently, aldosterone.[3] This targeted inhibition of the initial step of the RAAS cascade was a novel approach to antihypertensive therapy, distinct from angiotensin-converting enzyme (ACE) inhibitors and angiotensin II receptor blockers (ARBs).

Figure 1. this compound's mechanism of action within the Renin-Angiotensin-Aldosterone System.

Computational modeling studies have elucidated the binding mechanism of this compound to the active site of renin. These studies suggest that this compound forms an extensive network of hydrogen bonds with the enzyme. The binding is primarily driven by favorable van der Waals interactions and the nonpolar contribution to solvation.

Pharmacodynamics and Efficacy

Clinical studies have demonstrated that intravenous administration of this compound leads to a dose-dependent suppression of plasma renin activity (PRA) and angiotensin II levels.[1]

Table 2: Pharmacodynamic Effects of Intravenous this compound in Hypertensive Patients

| Dose | Effect on Plasma Renin Activity (PRA) | Effect on Blood Pressure | Source(s) |

| < 0.1 mg/kg | Marked suppression | Little to no hemodynamic response | [1] |

| 0.3 mg/kg | Significant suppression | Significant decrease in systolic and diastolic blood pressure | [1] |

| 1.2 mg/kg | Significant and prolonged suppression | Significant decrease in systolic and diastolic blood pressure | [1] |

The antihypertensive effect of this compound was found to be enhanced by pretreatment with hydrochlorothiazide.[1] Despite its relatively short plasma half-life, the effects of this compound on PRA and blood pressure are prolonged.[1]

Pharmacokinetics

This compound exhibits pharmacokinetic properties characteristic of early-generation peptide-based renin inhibitors, notably low oral bioavailability.

Table 3: Pharmacokinetic Parameters of this compound

| Parameter | Value | Condition | Source(s) |

| Plasma Half-life (t½) | 1.6 hours | Intravenous administration | [1] |

| IC50 (Human Renin) | 14 nmol/L | In vitro | [4] |

| EC50 (Systolic Blood Pressure) | 2,744 ng/ml | Patients with congestive heart failure | [5] |

| EC50 (Diastolic Blood Pressure) | 3,438 ng/ml | Patients with congestive heart failure | [5] |

| EC50 (Mean Arterial Pressure) | 3,371 ng/ml | Patients with congestive heart failure | [5] |

| Oral Bioavailability | <2% | [6] |

The low oral bioavailability was a significant hurdle in the clinical development of this compound and other early renin inhibitors.[6]

Experimental Protocols

Generalized Synthesis Approach

The synthesis of a dipeptide mimetic like this compound would typically involve a multi-step solution-phase peptide synthesis approach.

Figure 2. Generalized workflow for the synthesis of a dipeptide renin inhibitor like this compound.

Methodology:

-

Protection of Functional Groups: The amino and carboxyl groups of the constituent amino acids not involved in peptide bond formation are protected using standard protecting groups (e.g., Boc, Fmoc for amino groups; benzyl, t-butyl esters for carboxyl groups).

-

Peptide Coupling: The protected amino acid residues are coupled sequentially using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent.

-

Modification of the Peptide Backbone: Specific modifications to mimic the transition state, such as the introduction of a hydroxyethylene group, are performed.

-

Deprotection: All protecting groups are removed under conditions that do not degrade the final peptide.

-

Purification: The crude product is purified to a high degree using techniques like high-performance liquid chromatography (HPLC).

-

Characterization: The final product's identity and purity are confirmed by analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

In Vitro Renin Inhibition Assay (Generalized FRET-based Protocol)

A common method to determine the inhibitory potency of compounds like this compound is a Fluorescence Resonance Energy Transfer (FRET) based assay.

Figure 3. Generalized workflow for an in vitro FRET-based renin inhibition assay.

Methodology:

-

Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl with NaCl), a stock solution of recombinant human renin, and a stock solution of a FRET-based renin substrate. Prepare serial dilutions of this compound.

-

Assay Plate Setup: In a 96-well microplate, add the assay buffer, the diluted this compound solutions (or vehicle for control), and the renin solution.

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the FRET substrate to all wells to start the enzymatic reaction.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for a set duration (e.g., 30-60 minutes).

-

Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence curves. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

In Vivo Antihypertensive Efficacy Study (Generalized Protocol in Spontaneously Hypertensive Rats)

The in vivo efficacy of antihypertensive compounds is often assessed in animal models of hypertension, such as the spontaneously hypertensive rat (SHR).

Methodology:

-

Animal Acclimatization: House the SHRs under controlled environmental conditions with free access to food and water for a period of acclimatization.

-

Baseline Blood Pressure Measurement: Measure baseline systolic and diastolic blood pressure and heart rate using a non-invasive tail-cuff method or via surgically implanted telemetry transmitters for several days to obtain stable readings.

-

Drug Administration: Divide the animals into groups: a vehicle control group and one or more groups receiving different doses of this compound. Administer the compound, typically via intravenous infusion for this compound due to its low oral bioavailability.

-

Blood Pressure Monitoring: Continuously monitor blood pressure and heart rate for a defined period after drug administration.

-

Data Analysis: Calculate the change in blood pressure from baseline for each treatment group and compare it with the vehicle control group to determine the antihypertensive effect.

Clinical Trial Design (Generalized)

Clinical trials for renin inhibitors like this compound typically follow a randomized, double-blind, placebo-controlled design.

Figure 4. Generalized workflow for a clinical trial of an intravenous antihypertensive agent.

Key Design Elements:

-

Patient Population: Patients with a diagnosis of essential hypertension.

-

Washout Period: A period where patients discontinue their previous antihypertensive medications to establish a baseline.

-

Randomization: Patients are randomly assigned to receive either placebo or different doses of this compound.

-

Blinding: Both the investigators and the patients are unaware of the treatment assignment.

-

Primary Endpoints: Change from baseline in systolic and diastolic blood pressure.

-

Secondary Endpoints: Change in plasma renin activity, angiotensin II levels, and assessment of safety and tolerability.

Conclusion

This compound was a pioneering molecule in the development of direct renin inhibitors. Its potent and specific inhibition of the first step in the RAAS cascade provided a strong proof-of-concept for this therapeutic approach. While its development was ultimately hampered by poor oral bioavailability, the knowledge gained from the study of this compound and other early-generation renin inhibitors paved the way for the development of orally active compounds. This technical guide serves as a valuable resource for researchers and drug development professionals interested in the history and science of renin inhibition and the ongoing efforts to target the RAAS for the treatment of cardiovascular diseases.

References

- 1. Simultaneous modeling of the pharmacokinetic and pharmacodynamic properties of this compound (Abbott-64662, a new renin inhibitor). I: Single dose study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simultaneous modeling of the pharmacokinetic and pharmacodynamic properties of this compound (Abbott-64662, a renin inhibitor). II: A dose-ranging study in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

The Dawn of Direct Renin Inhibition: A Technical Guide to the Discovery and Early Clinical Trials of Enalkiren (A-64662)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enalkiren (A-64662), a potent dipeptide renin inhibitor, marked a significant milestone in the development of antihypertensive therapies. As one of the first orally active direct renin inhibitors to be clinically investigated, it provided crucial proof-of-concept for targeting the rate-limiting step of the renin-angiotensin-aldosterone system (RAAS).[1] Developed by Abbott Laboratories, this compound's journey from discovery to early clinical trials laid the groundwork for future generations of renin inhibitors.[1][2] This technical guide provides an in-depth overview of the discovery, mechanism of action, and early clinical evaluation of this compound, presenting key data, experimental protocols, and visual representations of the underlying scientific principles.

Discovery and Mechanism of Action

This compound was designed as a transition-state mimic of angiotensinogen, the natural substrate for renin. By competitively binding to the active site of renin, this compound directly inhibits the conversion of angiotensinogen to angiotensin I, thereby preventing the downstream production of the potent vasoconstrictor angiotensin II.[3] This highly specific mechanism of action offered a theoretical advantage over less selective antihypertensive agents by minimizing off-target effects.[4]

The development of this compound was part of a broader effort in the 1980s to create orally bioavailable renin inhibitors.[1] While initial attempts with peptide-based inhibitors were hampered by poor oral absorption, short half-lives, and low potency, this compound represented a step forward in overcoming these challenges.[5][1]

Preclinical Pharmacology

The inhibitory potential and antihypertensive effects of this compound were first established in a series of in vitro and in vivo preclinical studies.

In Vitro Renin Inhibition

The potency of this compound against human renin was a key determinant of its therapeutic potential.

| Compound | IC50 (Human Renin) | Reference |

| This compound (A-64662) | 14 nM | [6] |

| Remikiren | 0.8 nM | [6] |

| Zankiren | 1 nM | [6] |

| Aliskiren | 0.6 nM | [1] |

In Vivo Animal Studies

Studies in animal models, particularly sodium-depleted marmosets and spontaneously hypertensive rats, were crucial for evaluating the in vivo efficacy of this compound.

| Animal Model | Dose | Route | Key Findings | Reference |

| Sodium-depleted Marmosets | 1-30 mg/kg | Oral | Dose-dependent reduction in blood pressure. At 3 mg/kg, a peak effect of -30 ± 4 mmHg was observed 1 hour after dosing, with the response lasting for over 12 hours. | [7] |

| Spontaneously Hypertensive Rats | 10-100 mg/kg/day | Subcutaneous osmotic minipumps | Dose-dependent decrease in blood pressure. | [7] |

Early Clinical Trials

The clinical development of this compound focused on evaluating its safety, pharmacokinetics, and pharmacodynamics in both healthy volunteers and hypertensive patients.

Pharmacokinetics

The pharmacokinetic profile of this compound was characterized by a relatively short plasma half-life.

| Parameter | Value | Population | Reference |

| Plasma Half-life (t½) | 1.6 hours | Normal volunteer subjects | [4] |

Pharmacodynamics and Efficacy

Early clinical trials demonstrated this compound's ability to suppress plasma renin activity (PRA) and lower blood pressure in a dose-dependent manner.

| Dose | Route | Key Findings | Reference |

| 0.001, 0.003, 0.01 mg/kg | IV | Dose-dependent decrease in PRA and angiotensin II. Maximal inhibition of PRA was observed 5 minutes after administration. | [4] |

| 0.01, 0.03, 0.1 mg/kg | IV | With higher doses, blood pressure tended to decrease slightly with no change in heart rate. Inhibition of PRA persisted for 90 minutes after the 0.03 and 0.1 mg/kg doses. | [4] |

A randomized, double-blind, placebo-controlled, parallel-group study was conducted in 32 inpatients with essential hypertension.[8]

| Dosing Regimen | Duration | Key Findings | Reference |

| 1.2 mg/kg once daily (quotid.) | 1 week | Statistically significant reductions in systolic and diastolic blood pressures. Prolonged PRA suppression (≥ 24 hours). | [8] |

| 0.3 mg/kg four times daily (q.i.d.) | 1 week | Statistically significant reductions in systolic and diastolic blood pressures with persistent antihypertensive activity for 12 hours or more. | [8] |

| 0.1 mg/kg q.i.d. | 1 week | Prompt suppression of PRA. | [8] |

In a comparative study, the antihypertensive effects of this compound were compared with the angiotensin-converting enzyme (ACE) inhibitor enalaprilat in 17 hypertensive patients pretreated with a diuretic.[9]

| Drug | Dose | Route | Mean Systolic BP Reduction | Mean Diastolic BP Reduction | Reference |

| This compound | 0.03 to 1.0 mg/kg | IV bolus | 18.5 ± 0.4 mm Hg | 11.9 ± 0.4 mm Hg | [9] |

| Enalaprilat | 0.625 to 1.25 mg | IV bolus | 12.6 ± 0.7 mm Hg | 9.2 ± 0.4 mm Hg | [9] |

Experimental Protocols

In Vitro Renin Inhibition Assay (General Protocol)

The inhibitory activity of this compound on human renin was likely determined using a fluorometric or radioimmunoassay-based method. A general protocol for a fluorometric renin inhibitor screening assay is as follows:

-

Reagent Preparation :

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl).

-

Reconstitute purified human recombinant renin in the assay buffer.

-

Prepare a synthetic peptide substrate linked to a fluorophore (e.g., EDANS) and a quencher (e.g., Dabcyl).[10]

-

-

Assay Procedure :

-

In a 96-well plate, add the assay buffer, the test inhibitor (this compound at various concentrations), and the renin enzyme.

-

Initiate the reaction by adding the renin substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 15 minutes).[10]

-

-

Data Acquisition and Analysis :

-

Measure the fluorescence intensity using a fluorescence plate reader at appropriate excitation and emission wavelengths (e.g., 335-345 nm excitation and 485-510 nm emission for EDANS/Dabcyl pair).[10]

-

The increase in fluorescence, resulting from the cleavage of the substrate and separation of the fluorophore from the quencher, is proportional to the renin activity.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

-

Early Phase Clinical Trial Design (General Protocol)

The early clinical trials of this compound likely followed a randomized, double-blind, placebo-controlled design. A generalized protocol for such a study in hypertensive patients is outlined below:

-

Patient Selection :

-

Recruit patients with a diagnosis of essential hypertension (e.g., diastolic blood pressure between 95 and 114 mmHg).

-

Implement a washout period to eliminate the effects of any previous antihypertensive medications.[11]

-

-

Study Design :

-

Treatment Administration :

-

Administer the study drug or placebo via intravenous infusion at specified intervals (e.g., every 6 hours) for a defined period (e.g., 1 week).[8]

-

-

Efficacy and Safety Assessments :

-

Data Analysis :

-

Perform statistical analysis to compare the changes in blood pressure and biochemical markers between the this compound treatment groups and the placebo group.[8]

-

Visualizations

Caption: The Renin-Angiotensin-Aldosterone System and the mechanism of action of this compound.

Caption: Experimental workflow for the development of this compound.

Caption: Logical relationship of this compound's therapeutic effect.

Conclusion

This compound (A-64662) was a pioneering molecule in the field of direct renin inhibition. Although its development did not ultimately lead to a marketed drug, largely due to challenges with bioavailability and the subsequent development of more potent and orally available agents like aliskiren, the early clinical trials of this compound were instrumental.[5][1] They validated the therapeutic potential of targeting the initial, rate-limiting step of the RAAS for the treatment of hypertension. The data and insights gained from the this compound program provided a solid foundation for the continued pursuit of direct renin inhibitors, culminating in the approval of the first-in-class drug, aliskiren. The story of this compound serves as a valuable case study in drug discovery and development, highlighting the iterative process of innovation in the pharmaceutical sciences.

References

- 1. Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - AdisInsight [adisinsight.springer.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. eoinobrien.org [eoinobrien.org]

- 7. Aliskiren, a novel, orally effective renin inhibitor, lowers blood pressure in marmosets and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prolonged duration of blood pressure response to this compound, the novel dipeptide renin inhibitor, in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Immediate blood pressure effects of the renin inhibitor this compound and the angiotensin-converting enzyme inhibitor enalaprilat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. benchchem.com [benchchem.com]

In-Vitro Efficacy of Enalkiren as a Renin Inhibitor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in-vitro studies on the renin-inhibitory activity of Enalkiren. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing quantitative efficacy, experimental methodologies, and the underlying biochemical pathways.

Quantitative Analysis of Renin Inhibition

This compound is a potent, first-generation, peptide-based inhibitor of human renin. Its in-vitro efficacy has been quantified through the determination of its half-maximal inhibitory concentration (IC50). This value represents the concentration of this compound required to inhibit 50% of renin's enzymatic activity.

A comparative analysis of this compound's IC50 value with other renin inhibitors is presented in the table below. This data is crucial for understanding its relative potency within the class of direct renin inhibitors.

| Compound | IC50 (nmol/L) | Compound Class |

| This compound (A-64662) | 14 | Peptide-based |

| Aliskiren | 0.6 | Non-peptide |

| Remikiren (Ro 42-5892) | 0.8 | Peptidomimetic |

| Zankiren (A-72517) | 1.1 | Peptidomimetic |

Data sourced from multiple in-vitro studies.

Experimental Protocols for In-Vitro Renin Inhibition Assays

The determination of this compound's renin-inhibitory activity typically employs a fluorescence resonance energy transfer (FRET) based enzymatic assay. The following protocol outlines a representative methodology for conducting such an assay.

Principle of the FRET-Based Assay

This assay utilizes a synthetic peptide substrate that mimics the cleavage site of angiotensinogen, the natural substrate of renin. This synthetic substrate is labeled with a fluorescent donor molecule at one end and a quencher molecule at the other. In the intact peptide, the quencher suppresses the fluorescence of the donor. Upon cleavage by renin, the donor and quencher are separated, leading to an increase in fluorescence that is directly proportional to the enzymatic activity of renin. The inhibitory effect of this compound is quantified by measuring the reduction in the rate of fluorescence increase.

Materials and Reagents

-

Human Recombinant Renin: Purified enzyme for the in-vitro reaction.

-

Synthetic FRET Peptide Substrate: Typically a synthetic peptide derived from human angiotensinogen (e.g., residues 1-14).

-

This compound: The test inhibitor, prepared in a suitable solvent (e.g., DMSO) and serially diluted.

-

Assay Buffer: A buffer solution to maintain optimal pH and ionic strength for the enzymatic reaction (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl and 1 mM EDTA).

-

96-well Microplate: Black, opaque plates are recommended to minimize light scatter and background fluorescence.

-

Fluorescence Microplate Reader: Capable of kinetic measurements at the appropriate excitation and emission wavelengths for the chosen FRET pair.

Assay Procedure

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent and perform serial dilutions to obtain a range of concentrations for IC50 determination.

-

Dilute the human recombinant renin and the FRET peptide substrate to their working concentrations in the assay buffer.

-

-

Assay Setup:

-

Pipette the assay buffer into the wells of the 96-well microplate.

-

Add the serially diluted this compound solutions to the respective wells. Include control wells with solvent only (for 100% activity) and wells with no enzyme (for background fluorescence).

-

Add the diluted human recombinant renin solution to all wells except the background control wells.

-

-

Pre-incubation:

-

Incubate the microplate at 37°C for a specified period (e.g., 15 minutes) to allow this compound to bind to the renin enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the FRET peptide substrate solution to all wells.

-

Immediately place the microplate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically over a defined period (e.g., 60 minutes) at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Subtract the background fluorescence from all measurements.

-

Determine the percentage of renin inhibition for each this compound concentration relative to the solvent control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

Visualizing the Mechanism and Workflow

To further elucidate the role of this compound and the experimental process, the following diagrams are provided.

The Renin-Angiotensin-Aldosterone System (RAAS) and the Point of this compound Inhibition

The diagram below illustrates the RAAS cascade and highlights the specific point at which this compound exerts its inhibitory effect. Renin is the rate-limiting enzyme in this pathway, and its inhibition by this compound prevents the conversion of angiotensinogen to angiotensin I, thereby blocking the entire downstream cascade.

Caption: this compound's inhibition of renin in the RAAS pathway.

Experimental Workflow for IC50 Determination of this compound

The following flowchart details the key steps in the in-vitro experimental workflow for determining the IC50 value of this compound.

Caption: Workflow for FRET-based renin inhibition assay.

Conceptual Representation of this compound's Interaction with Renin

This diagram provides a conceptual illustration of how this compound, as a transition-state analog, binds to the active site of the renin enzyme. This binding is characterized by the formation of hydrogen bonds and favorable van der Waals interactions, which effectively block the access of the natural substrate, angiotensinogen.

Caption: this compound's competitive inhibition at the renin active site.

Pharmacological profile of Enalkiren as a direct renin inhibitor

An In-depth Technical Guide to the Pharmacological Profile of Enalkiren

Abstract

This compound (A-64662) stands as one of the pioneering synthetic, peptide-based direct renin inhibitors. Developed by Abbott Laboratories, it was designed to target the first and rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS), offering a highly specific mechanism for blood pressure control. As a transition-state mimetic of angiotensinogen, this compound exhibits potent inhibition of human renin.[1][2] Despite its efficacy when administered intravenously, its development was ultimately hampered by poor pharmacokinetic properties, notably very low oral bioavailability.[3][4] This guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, in vitro potency, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used for its evaluation.

Mechanism of Action

This compound is a dipeptide renin inhibitor that functions as a transition-state analog of the human renin substrate, angiotensinogen.[1] Renin, an aspartyl protease, catalyzes the conversion of angiotensinogen to angiotensin I. This is the initial and rate-limiting step in the RAAS cascade, which ultimately leads to the production of the potent vasoconstrictor angiotensin II and the release of aldosterone. By competitively binding to the active site of renin, this compound directly blocks this first step, leading to a reduction in Plasma Renin Activity (PRA) and subsequent decreases in angiotensin I and angiotensin II levels.[1][2][5] This targeted inhibition results in vasodilation and a reduction in blood pressure.[5] The high specificity of renin for its substrate means that inhibitors like this compound could theoretically offer therapeutic advantages with fewer side effects compared to less specific agents like ACE inhibitors.[2]

Quantitative Pharmacological Data

The pharmacological activity of this compound has been quantified through various in vitro and in vivo studies. The data highlights its high potency but also reveals the pharmacokinetic challenges that limited its clinical utility.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Substrate | Species | Reference |

| IC₅₀ | 14 nM | - | Human | [4] |

| Kᵢ | 2.0 ± 0.2 µM | Tetradecapeptide | Human | [2] |

| Kᵢ | 1.7 ± 0.1 µM | Angiotensinogen | Human | [2] |

| IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[6] Kᵢ (Inhibition constant) reflects the binding affinity of the inhibitor to the enzyme.[7] |

Table 2: Pharmacokinetic Profile of this compound

| Parameter | Value | Route of Administration | Species | Reference |

| Plasma Half-life (t½) | 1.60 ± 0.43 hours | Intravenous | Human | [1][2][8] |

| Oral Bioavailability | < 2% | Oral | - | [3][4] |

| Time to Peak Plasma Concentration | 3-6 hours (for Aliskiren, a later DRI) | Oral | Human | [4] |

| Note: Specific Tmax data for this compound is sparse due to its intravenous focus; data for the orally active Aliskiren is provided for context on the class. |

Table 3: Summary of Clinical Pharmacodynamic Effects (Intravenous Administration)

| Study Population | Dose | Key Findings | Reference |

| Normotensive Volunteers | 0.03 - 0.1 mg/kg | Marked, dose-dependent suppression of PRA and Angiotensin II.[8] | [1][8] |

| Hypertensive Patients | 0.3 and 1.2 mg/kg | Significant, dose-related decreases in systolic and diastolic blood pressure.[1] The effect was enhanced by hydrochlorothiazide pretreatment.[1] | [1][9] |

| Hypertensive Patients | 1.2 mg/kg daily for 1 week | Prolonged suppression of PRA (≥24 hours) and persistent antihypertensive activity without evidence of tachyphylaxis.[2][9] | [2][9] |

| Chronic Heart Failure Patients | 1.0 mg/kg | Increased cardiac index and stroke volume index; decreased left ventricular filling pressure and systemic vascular resistance.[10] | [10] |

Experimental Protocols

The characterization of renin inhibitors like this compound relies on robust in vitro assays to determine their potency and mechanism of inhibition. A standard method is the fluorogenic substrate assay.

Protocol: In Vitro Renin Inhibition Assay (Fluorogenic Substrate Method)

Principle: This assay employs a synthetic peptide substrate that mimics the renin cleavage site of angiotensinogen. The peptide is labeled with a fluorophore (e.g., EDANS) on one end and a quencher (e.g., DABCYL) on the other. In the intact peptide, the quencher suppresses the fluorescence via Fluorescence Resonance Energy Transfer (FRET). When renin cleaves the peptide, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence intensity that is directly proportional to renin activity.[11][12] The presence of an inhibitor like this compound reduces the rate of cleavage and thus attenuates the fluorescence signal.[12]

Materials:

-

Human recombinant renin

-

Fluorogenic renin substrate (e.g., Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(DABCYL)-Arg)[12][13]

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)[12][13]

-

This compound (dissolved in a suitable solvent like DMSO)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~340 nm, Emission: ~490 nm)[12]

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in Assay Buffer to test a range of concentrations. Prepare working solutions of human renin and the fluorogenic substrate.

-

Assay Setup: In a 96-well plate, add the following to designated wells:

-

Blank Wells: Assay Buffer and substrate (no enzyme).

-

Control Wells (100% Activity): Assay Buffer, substrate, and solvent (without inhibitor).

-

Inhibitor Wells: Assay Buffer, substrate, and the various dilutions of this compound.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for approximately 10-15 minutes.[13][14]

-

Reaction Initiation: Add the human renin working solution to all wells except the blanks to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a defined period (e.g., 30-60 minutes).[14]

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well by determining the linear slope of fluorescence increase over time.

-

Calculate the percentage of inhibition for each this compound concentration relative to the control wells.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[12]

-

Clinical Development and Limitations

This compound entered clinical trials and demonstrated clear pharmacodynamic effects, successfully lowering blood pressure in hypertensive patients and showing hemodynamic benefits in those with heart failure.[1][10] However, its progression was ultimately halted. The primary obstacles were its peptidic nature, which led to poor oral bioavailability (<2%) and a short plasma half-life of around 1.6 hours, necessitating intravenous administration.[1][3][4][15] These properties made it unsuitable for chronic management of conditions like hypertension. The experience with this compound and other first-generation renin inhibitors informed the development of later, non-peptide, orally active agents like Aliskiren.[4]

Conclusion

This compound was a significant early development in the field of direct renin inhibitors. It validated renin as a viable therapeutic target for cardiovascular disease by demonstrating potent and specific inhibition of the RAAS cascade. While its clinical application was precluded by insurmountable pharmacokinetic limitations, the knowledge gained from its pharmacological profile was instrumental in guiding the research that ultimately led to the successful development of orally active renin inhibitors for the management of hypertension.

References

- 1. Clinical pharmacology of this compound, a novel, dipeptide renin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. IC50 - Wikipedia [en.wikipedia.org]

- 7. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 8. ahajournals.org [ahajournals.org]

- 9. ahajournals.org [ahajournals.org]

- 10. Hemodynamic effects of renin inhibition by this compound in chronic congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. resources.novusbio.com [resources.novusbio.com]

- 12. benchchem.com [benchchem.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Clinical pharmacokinetics and efficacy of renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Enalkiren in Suppressing Plasma Renin Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Enalkiren, a potent dipeptide renin inhibitor, and its role in the suppression of plasma renin activity (PRA). This compound represents a significant development in the direct inhibition of the Renin-Angiotensin-Aldosterone System (RAAS), offering a targeted approach to blocking the system at its rate-limiting step.[1][2] This document outlines the mechanism of action, presents quantitative data from clinical studies, details experimental methodologies, and illustrates key pathways and workflows.

Mechanism of Action

This compound is a direct renin inhibitor that functions as a transition-state analog of angiotensinogen, the natural substrate for renin.[3] By binding to the active site of the renin enzyme, this compound competitively inhibits the conversion of angiotensinogen to angiotensin I.[4][5] This action is highly specific and marks the first and rate-limiting step in the RAAS cascade.[1][2] Consequently, the production of downstream effectors, primarily the potent vasoconstrictor angiotensin II, is significantly reduced.[3] This targeted inhibition leads to a dose-dependent suppression of plasma renin activity.[3][6]

Interestingly, while PRA (the enzymatic activity) decreases, the plasma concentration of the renin protein itself often shows a compensatory increase.[1][6] This is due to the interruption of the negative feedback loop, where angiotensin II normally suppresses renin release from the juxtaglomerular cells of the kidney.[1]

Below is a diagram illustrating the Renin-Angiotensin-Aldosterone System and the point of intervention for this compound.

Quantitative Data on PRA Suppression

Clinical studies have consistently demonstrated that intravenous administration of this compound leads to a prompt, dose-dependent suppression of plasma renin activity and a corresponding decrease in angiotensin II levels.

Table 1: Effects of Intravenous this compound on Plasma Renin Activity in Hypertensive Patients

| Dosage Regimen | Mean Baseline PRA (ng Ang I/mL/hr) | Outcome | Reference |

|---|---|---|---|

| 1.2 mg/kg (single dose) | 1.58 - 2.68 | Prompt suppression of PRA for ≥ 24 hours | [7][8] |

| 0.3 mg/kg q.i.d. | 1.58 - 2.68 | Prompt and sustained PRA suppression | [7][8] |

| 0.1 mg/kg q.i.d. | 1.58 - 2.68 | Prompt PRA suppression | [7][8] |

Study involved 32 hypertensive patients on a 60 mEq/day sodium diet.

Table 2: Dose-Response of Intravenous this compound in Normal Volunteers

| Dose (mg/kg) | Key Finding | Reference |

|---|---|---|

| 0.01 | Marked fall in PRA and Angiotensin II | [6] |

| 0.03 | Maximal PRA inhibition at 5 mins, persisting for 90 mins | [6] |

| 0.1 | Maximal PRA inhibition at 5 mins, persisting for 90 mins | [6] |

Study involved eight normal volunteers on a 100 mmol/day sodium diet. A close correlation between PRA and plasma angiotensin II levels (r = 0.81) was observed.[6]

Table 3: Effects of Chronic this compound Infusion in Sodium-Depleted Monkeys

| Parameter | Control Value | Value after 1 Day of Infusion | Value on Day 7 of Infusion | Reference |

|---|---|---|---|---|

| Plasma Renin Activity (ng Ang I/mL/hr) | 57.7 ± 11.1 | 1.3 ± 0.6 | 1.9 ± 1.0 | [2] |

| Plasma Angiotensin II (pg/mL) | 66.7 ± 20.2 | 12.4 ± 3.3 (Day 2) | 26.4 ± 6.5 | [2] |

Infusion consisted of a 0.1 mg/kg bolus followed by 0.01 mg/kg/min.

Experimental Protocols

The assessment of this compound's effect on PRA requires rigorous experimental design and precise analytical methods. The following outlines a typical methodology based on published clinical trials.

Study Design

A common approach is a randomized, double-blind, placebo-controlled, parallel-group study.[7][8]

-

Participants: Subjects (e.g., patients with essential hypertension or normal volunteers) are maintained on a controlled sodium diet (e.g., 60-100 mEq/day) for a specified period before and during the study to standardize the RAAS.[6][7][8]

-

Drug Administration: this compound or a placebo is administered, typically as an intravenous infusion over a set period (e.g., 2 minutes to 90 minutes).[6][9] Multiple dosage regimens are often tested to establish a dose-response relationship.[6][7]

-

Monitoring: Blood pressure and heart rate are monitored frequently.[7][8] Blood samples for pharmacokinetic and pharmacodynamic analysis are collected at predetermined intervals.

Blood Sample Collection and Handling

Proper sample handling is critical to prevent the in vitro conversion of prorenin to renin (cryoactivation), which can lead to falsely elevated PRA results.[10][11]

-

Collection: Draw blood into a pre-chilled EDTA tube.

-

Processing: Keep the tube at room temperature and centrifuge (e.g., 2000 x g for 15 minutes) as soon as possible.[10]

-

Separation: Carefully transfer the plasma to a clean polypropylene tube.[4]

-

Storage: Immediately freeze the plasma at -20°C or lower until analysis. Avoid repeated freeze-thaw cycles.[4][10]

Plasma Renin Activity (PRA) Assay

The PRA assay quantifies the enzymatic activity of renin by measuring the rate of angiotensin I generation from endogenous angiotensinogen.[1][12]

-

Angiotensin I Generation:

-

Plasma samples are divided into two aliquots.[4]

-

One aliquot is incubated at 37°C for a defined period (e.g., 90-180 minutes) to allow renin to generate angiotensin I.[4]

-

The second aliquot is kept on ice (0-4°C) to prevent angiotensin I generation, serving as a baseline control.[4]

-

The enzymatic reaction is stopped by placing the incubated samples on ice.[4]

-

-

Quantification of Angiotensin I:

-

Calculation:

-

PRA is calculated as the difference in angiotensin I concentration between the 37°C and 4°C samples, divided by the incubation time.

-

Results are typically expressed in ng of Angiotensin I per milliliter per hour (ng/mL/hr).

-

The general workflow for a clinical trial assessing this compound is depicted below.

Physiological Consequences of PRA Suppression

The inhibition of renin by this compound initiates a cascade of physiological effects aimed at lowering blood pressure. The direct suppression of PRA leads to reduced angiotensin II levels, which in turn causes vasodilation and decreased aldosterone secretion. This ultimately results in reduced sodium and water retention and a lowering of systemic vascular resistance.

Conclusion

This compound effectively and dose-dependently suppresses plasma renin activity through direct inhibition of the renin enzyme. This action blocks the RAAS at its origin, leading to significant reductions in angiotensin II and subsequent beneficial hemodynamic effects.[13] Although early renin inhibitors like this compound faced challenges with oral bioavailability, their study provided crucial proof-of-concept for this therapeutic class.[14][15] The methodologies and findings from this compound research have paved the way for the development of newer, orally active renin inhibitors, underscoring the importance of this target in the management of cardiovascular diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Clinical pharmacology of this compound, a novel, dipeptide renin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. ahajournals.org [ahajournals.org]

- 7. ahajournals.org [ahajournals.org]

- 8. Prolonged duration of blood pressure response to this compound, the novel dipeptide renin inhibitor, in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Simultaneous modeling of the pharmacokinetic and pharmacodynamic properties of this compound (Abbott-64662, a new renin inhibitor). I: Single dose study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. labcorp.com [labcorp.com]

- 11. researchgate.net [researchgate.net]

- 12. Measurement of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hemodynamic effects of renin inhibition by this compound in chronic congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 15. ahajournals.org [ahajournals.org]

Unraveling the Molecular Embrace: A Technical Guide to the Binding Mechanism of Enalkiren to Renin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the binding mechanism of Enalkiren to renin, a critical interaction in the development of antihypertensive therapeutics. By examining quantitative data, detailed experimental methodologies, and the molecular interplay at the core of this interaction, this document serves as a vital resource for researchers and professionals in the field of drug discovery and development.

Introduction: this compound as a Direct Renin Inhibitor

This compound is a potent, first-generation, dipeptide, transition-state analog inhibitor of renin, the enzyme that catalyzes the rate-limiting step in the Renin-Angiotensin-Aldosterone System (RAAS).[1] By directly binding to the active site of renin, this compound effectively blocks the conversion of angiotensinogen to angiotensin I, leading to a reduction in the production of the potent vasoconstrictor angiotensin II and subsequently lowering blood pressure.[2][3] Understanding the precise mechanism by which this compound binds to renin is paramount for the rational design of next-generation renin inhibitors with improved efficacy and pharmacokinetic profiles.

Quantitative Analysis of this compound-Renin Binding

The interaction between this compound and renin has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available, providing a clear comparison of its inhibitory potency and physiological effects.

Table 1: In Vitro Inhibitory Potency of this compound against Human Renin

| Parameter | Value | Method | Reference |

| IC50 | 14 nmol/L | Not Specified | [4][5] |

Table 2: In Vivo Effects of this compound on the Renin-Angiotensin System

| Dosage | Effect on Plasma Renin Activity (PRA) | Effect on Blood Pressure | Study Population | Reference |

| < 0.1 mg/kg (intravenous) | Marked suppression | Little hemodynamic response | Normotensive and hypertensive volunteers | [1] |

| 0.3 and 1.2 mg/kg (intravenous) | Significant, dose-related suppression | Significant, dose-related decreases in systolic and diastolic BP | Hypertensive patients | [1] |

| 1.2 mg/kg (intravenous, once daily for 1 week) | Prolonged suppression (≥ 24 hours) | Statistically significant reductions in systolic and diastolic BP | Patients with essential hypertension | [6] |

| 0.3 mg/kg (intravenous, four times daily for 1 week) | Prompt suppression | Statistically significant reductions in systolic and diastolic BP | Patients with essential hypertension | [6] |

The Molecular Binding Mechanism: A Symphony of Interactions

While a crystal structure of the this compound-renin complex is not publicly available, computational studies utilizing molecular dynamics simulations, docking, and MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) calculations have provided significant insights into the binding mechanism.[7][8]

The primary driving forces behind the stable binding of this compound to the active site of renin are a combination of extensive hydrogen bonding and favorable van der Waals interactions.[7] The binding is characterized by a high degree of complementarity between the inhibitor and the enzyme's active site cleft.

A key finding from computational analyses is that only minor conformational changes are induced in the renin molecule upon this compound binding.[7] This suggests a "lock-and-key" type interaction where the inhibitor fits snugly into the pre-existing conformation of the active site. The binding is further stabilized by the nonpolar contribution to solvation.[7]

Visualizing the Binding Logic

The following diagram illustrates the conceptual logic of this compound's binding to the renin active site, highlighting the principal types of molecular interactions involved.

Caption: Conceptual binding of this compound to renin's active site.

Experimental Protocols for Studying this compound-Renin Binding

A variety of experimental techniques can be employed to characterize the binding of this compound to renin. Below are detailed methodologies for key experiments.

In Vitro Renin Inhibition Assay (Fluorometric)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound.

Principle: The assay utilizes a synthetic peptide substrate labeled with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by renin, the fluorophore is released from the quencher, resulting in an increase in fluorescence that is proportional to renin activity. The presence of an inhibitor like this compound will reduce the rate of substrate cleavage and thus the fluorescence signal.

Materials:

-

Human recombinant renin

-

Fluorogenic renin substrate (e.g., a FRET-based peptide)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 100 mM NaCl and 1 mM EDTA)

-

This compound stock solution (in DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Dilute human recombinant renin to the desired concentration in assay buffer.

-

Prepare a series of this compound dilutions in assay buffer from the stock solution.

-

Dilute the fluorogenic renin substrate to the working concentration in assay buffer.

-

-

Assay Setup:

-

Add a fixed volume of the diluted renin solution to each well of the 96-well plate.

-

Add an equal volume of the different this compound dilutions to the respective wells. Include control wells with assay buffer only (no inhibitor) and wells with a known potent renin inhibitor as a positive control.

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction:

-

Add a fixed volume of the diluted fluorogenic substrate to all wells to start the reaction.

-

-

Measure Fluorescence:

-

Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths in the microplate reader.

-

Take readings at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Determine the initial reaction velocity (rate of fluorescence increase) for each this compound concentration.

-

Plot the percentage of renin inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

Visualizing the Experimental Workflow

The following diagram outlines the general workflow for determining the in vitro inhibitory activity of a compound like this compound against renin.

Caption: Workflow for a renin inhibition assay.

The Renin-Angiotensin-Aldosterone System (RAAS) and this compound's Point of Intervention

To fully appreciate the significance of this compound's binding to renin, it is essential to understand its place within the broader physiological context of the RAAS. The following diagram illustrates this critical signaling pathway and highlights this compound's mechanism of action.

Caption: this compound's inhibition point in the RAAS pathway.

Conclusion

The binding of this compound to renin is a highly specific and potent interaction driven by a network of hydrogen bonds and van der Waals forces. As a transition-state analog, this compound effectively occupies the active site of renin, leading to the inhibition of the RAAS cascade. While the absence of a definitive crystal structure of the complex necessitates reliance on computational models, these have provided invaluable insights into the molecular determinants of binding. The experimental protocols outlined in this guide offer a robust framework for the continued investigation and characterization of this compound and other novel renin inhibitors. A thorough understanding of this binding mechanism is fundamental for the development of more effective and safer antihypertensive therapies.

References

- 1. An experimental method for the determination of enzyme-competitive inhibitor dissociation constants from displacement curves: application to human renin using fluorescence energy transfer to a synthetic dansylated inhibitor peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sceti.co.jp [sceti.co.jp]

- 3. Simultaneous modeling of the pharmacokinetic and pharmacodynamic properties of this compound (Abbott-64662, a renin inhibitor). II: A dose-ranging study in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Clinical pharmacology of this compound, a novel, dipeptide renin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simultaneous modeling of the pharmacokinetic and pharmacodynamic properties of this compound (Abbott-64662, a new renin inhibitor). I: Single dose study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ahajournals.org [ahajournals.org]

Enalkiren's Impact on Angiotensin II Levels in Preclinical Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical effects of Enalkiren, a potent and specific inhibitor of the enzyme renin. By targeting the first and rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS), this compound offers a precise mechanism for reducing Angiotensin II levels, a key regulator of blood pressure and cardiovascular function. This document summarizes key quantitative data from preclinical studies, outlines detailed experimental methodologies, and provides visual representations of the underlying biological pathways and experimental workflows.

Core Findings: this compound's Efficacy in Preclinical Models

This compound has demonstrated significant efficacy in reducing plasma Angiotensin II (Ang II) levels across various preclinical models. The data consistently show a dose-dependent suppression of Ang II, validating its mechanism of action as a direct renin inhibitor.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effect of this compound on plasma renin activity (PRA) and Angiotensin II levels.

| Preclinical Model | Drug Administration | Dosage | Change in Plasma Renin Activity (PRA) | Change in Angiotensin II (Ang II) Levels | Reference |

| Sodium-depleted Squirrel Monkeys | Intravenous | Maximal effective dose | Not explicitly quantified | Reduced to similarly low levels as other renin inhibitors | [1][2] |

| Sodium-depleted Squirrel Monkeys | Oral | Maximal effective dose | Not explicitly quantified | Reduced to similarly low levels as other renin inhibitors | [1][2] |

Note: While the referenced study confirmed a significant reduction in Angiotensin II to very low levels, specific percentage reductions for this compound alone were not detailed. The study focused on comparing the overall blood pressure-lowering effects of different renin inhibitors.[1][2]

Experimental Protocols

The following section details the methodologies for key experiments cited in the preclinical evaluation of this compound and similar renin inhibitors.

Measurement of Plasma Renin Activity (PRA) and Angiotensin II

A common method for determining PRA and Angiotensin II levels in preclinical models is the Radioimmunoassay (RIA).

1. Blood Sample Collection and Handling:

-

Blood samples are collected from the animals into chilled tubes containing a protease inhibitor cocktail to prevent the degradation of angiotensin peptides.

-

For PRA measurement, the plasma is separated by centrifugation at low temperatures.

-

Proper sample handling is critical to prevent cryoactivation of prorenin, which can lead to artificially elevated PRA measurements.

2. Plasma Renin Activity (PRA) Assay:

-

The assay measures the rate of Angiotensin I (Ang I) generation from endogenous angiotensinogen by the enzymatic action of renin in the plasma sample.

-

The plasma sample is divided into two aliquots. One is incubated at 37°C to allow for the enzymatic reaction, while the other is kept at 4°C to serve as a baseline control.

-

The reaction is stopped after a specific incubation period.

-

The amount of generated Ang I is then quantified using a specific RIA.

3. Angiotensin II Radioimmunoassay (RIA):

-

Principle: This competitive immunoassay utilizes a specific antibody against Angiotensin II and a radiolabeled Angiotensin II tracer.

-

Procedure:

-

A known amount of the radiolabeled Ang II tracer is mixed with the plasma sample (containing the unknown amount of Ang II) and the specific antibody.

-

The unlabeled Ang II in the sample competes with the radiolabeled tracer for binding to the antibody.

-

After an incubation period, the antibody-bound Ang II is separated from the free (unbound) Ang II.

-

The radioactivity of the antibody-bound fraction is measured.

-

The concentration of Ang II in the sample is determined by comparing the measured radioactivity to a standard curve generated with known concentrations of Angiotensin II.

-

Visualizing the Science: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

Signaling Pathway: The Renin-Angiotensin-Aldosterone System and the Action of this compound

References

The historical development of first and second-generation renin inhibitors

An In-Depth Guide to the Historical Development of First and Second-Generation Renin Inhibitors

Introduction

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure, fluid, and electrolyte balance.[1][2] Renin, an aspartyl protease produced by the kidneys, catalyzes the first and rate-limiting step of this cascade: the conversion of angiotensinogen to angiotensin I.[3][] This unique specificity makes renin a prime therapeutic target for managing hypertension.[3][] Inhibiting renin blocks the entire downstream cascade, preventing the production of angiotensin II and subsequent aldosterone release, thereby offering a comprehensive approach to RAAS blockade.[5] This guide details the historical development, challenges, and breakthroughs in the journey from the first peptide-based renin inhibitors to the first clinically approved non-peptide agent.

First-Generation Renin Inhibitors: The Peptidomimetic Era

The quest for renin inhibitors began in the 1970s, shortly after the RAAS pathway was fully elucidated.[6][7] The initial strategy focused on creating peptide analogues of the N-terminal portion of renin's natural substrate, angiotensinogen.[7] These first-generation compounds, often referred to as peptidomimetics, were designed to mimic the substrate's transition state, binding to the enzyme's active site with high affinity.[8]

Despite achieving high potency in vitro, these early inhibitors were plagued by poor pharmacokinetic properties that rendered them unsuitable for clinical use.[3][5] Key challenges included:

-

Low Oral Bioavailability: Being peptide-based, they were susceptible to degradation by gastrointestinal enzymes and had poor intestinal absorption.[3][5] Oral bioavailability was typically less than 2%.[5][9]

-

Rapid Metabolism and Short Half-Life: These compounds were quickly cleared from circulation, primarily through hepatic metabolism, resulting in a short duration of action that was impractical for managing a chronic condition like hypertension.[5][9][10]

-

High Molecular Weight and Low Solubility: These properties further contributed to their poor absorption and formulation difficulties.[3]